molecular formula C13H19N7O B6753264 3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one

3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one

Cat. No.: B6753264
M. Wt: 289.34 g/mol
InChI Key: OVACLHOQRSBVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is a synthetic compound characterized by the presence of triazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with formaldehyde and a suitable triazole derivative under acidic conditions to form the triazolylmethylpiperidine intermediate.

  • Alkylation Reaction: : The intermediate is then subjected to an alkylation reaction with 3-chloropropanone in the presence of a base such as potassium carbonate. This step introduces the propanone moiety, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole rings are known to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s structure suggests potential pharmacological properties, including antifungal and antibacterial activities. Research is ongoing to explore its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2,4-Triazol-1-yl)-3-(piperidin-1-yl)propan-2-one
  • 3-(1,2,4-Triazol-1-yl)-1-(piperidin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 3-(Triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one is unique due to the presence of two triazole rings and a piperidine ring in its structure. This combination enhances its potential for diverse chemical reactions and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(triazol-1-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O/c21-13(3-6-19-7-4-15-17-19)18-5-1-2-12(8-18)9-20-11-14-10-16-20/h4,7,10-12H,1-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVACLHOQRSBVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CN=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.